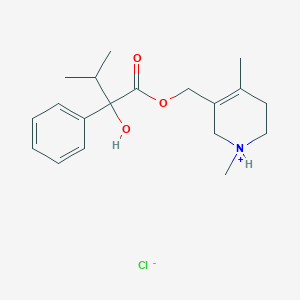
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride, commonly known as Mandipropam or Vivalan, is a psychoactive drug that belongs to the class of pyridine derivatives. It was first synthesized in the 1960s and has been used in scientific research for its unique properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of mandipropam is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Mandipropam has been shown to have a range of biochemical and physiological effects, including reducing anxiety and inducing sedation, muscle relaxation, and anticonvulsant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Mandipropam has several advantages for lab experiments, including its well-defined chemical structure, high purity, and reproducibility. However, its psychoactive properties and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on mandipropam, including investigating its potential therapeutic applications in anxiety disorders, epilepsy, and other neurological and psychiatric conditions. Further studies are also needed to fully understand its mechanism of action and to develop more selective and potent derivatives with fewer side effects. Additionally, research is needed to explore the potential use of mandipropam as a neuroprotective agent and to improve cognitive function in patients with neurological diseases.
Synthesemethoden
Mandipropam is synthesized by reacting mandelic acid with isopropylamine, followed by a reductive amination reaction with 1,4-dimethyl-1,2,5,6-tetrahydropyridine and subsequent esterification with methanol. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Mandipropam has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anti-convulsant properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and other related conditions.
Eigenschaften
CAS-Nummer |
101710-99-0 |
|---|---|
Produktname |
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride |
Molekularformel |
C19H28ClNO3 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
InChI-Schlüssel |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Kanonische SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Synonyme |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



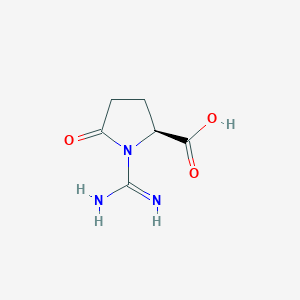



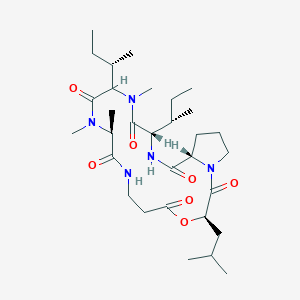
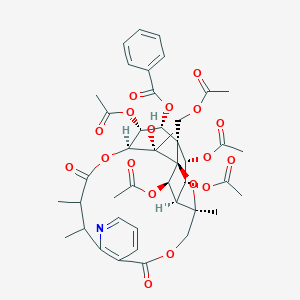

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
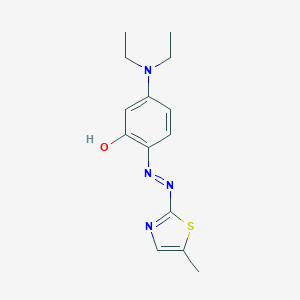
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)


